Cas no 236746-13-7 ((2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid)

(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid 化学的及び物理的性質
名前と識別子
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- (E)-3-(2,3-Difluorophenyl)acrylic acid
- Trans-2,3-Difluorocinnamic Acid
- (2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid
- 2-Propenoic acid,3-(2,3-difluorophenyl)-, (2E)-
- 2,3-Difluorocinnamicacid
- SCHEMBL1339824
- EN300-1456956
- 2-Propenoic acid, 3-(2,3-difluorophenyl)-, (2E)-
- 207981-48-4
- 236746-13-7
- TCMDC-124298
- CS-0356695
- 3-(2,3-Difluorophenyl)acrylic acid
- MFCD00061291
- PS-6471
- 2-Propenoic acid, 3-(2,3-difluorophenyl)-
- trans-alpha,beta-difluorocinnamic acid
- 3-(2,3-Difluorophenyl)acrylicacid
- (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid
- 3-(2,3-Difluoro-phenyl)acrylic acid
- 2,3-Difluorocinnamic acid
- Z1147190964
- CHEMBL529596
- NVQHKPLMLCHFSU-SNAWJCMRSA-N
- EN300-1855464
- (E)-3-(2,3-difluorophenyl)prop-2-enoic acid
- AKOS025311059
- AT-419/43492645
- CS-0192575
- E89371
- (E)-3-(2, 3-difluorophenyl)prop-2-enoic acid
- AKOS005064096
- 3-(2,3-difluorophenyl)prop-2-enoic Acid
- A21668
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- MDL: MFCD00061291
- インチ: InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
- InChIKey: NVQHKPLMLCHFSU-SNAWJCMRSA-N
- ほほえんだ: C1=CC(=C(C(=C1)F)F)/C=C/C(=O)O
計算された属性
- せいみつぶんしりょう: 184.03358
- どういたいしつりょう: 184.03358575g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: Not available
- ゆうかいてん: NA
- ふってん: Not available
- フラッシュポイント: Not available
- PSA: 37.3
- LogP: 2.06260
- じょうきあつ: Not available
(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D446165-1g |
(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid |
236746-13-7 | 1g |
$ 170.00 | 2022-06-05 | ||
Enamine | EN300-1855464-1.0g |
3-(2,3-difluorophenyl)prop-2-enoic acid |
236746-13-7 | 90% | 1.0g |
$699.0 | 2023-07-10 | |
TRC | D446165-10000mg |
(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid |
236746-13-7 | 10g |
$1642.00 | 2023-05-18 | ||
Enamine | EN300-1456956-5.0g |
(2E)-3-(2,3-difluorophenyl)prop-2-enoic acid |
236746-13-7 | 95% | 5.0g |
$32.0 | 2023-07-10 | |
Enamine | EN300-1855464-10g |
3-(2,3-difluorophenyl)prop-2-enoic acid |
236746-13-7 | 90% | 10g |
$1778.0 | 2023-09-18 | |
TRC | D446165-5g |
(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid |
236746-13-7 | 5g |
$ 800.00 | 2023-09-07 | ||
Enamine | EN300-1456956-250mg |
(2E)-3-(2,3-difluorophenyl)prop-2-enoic acid |
236746-13-7 | 95.0% | 250mg |
$19.0 | 2023-09-29 | |
Enamine | EN300-1855464-5g |
3-(2,3-difluorophenyl)prop-2-enoic acid |
236746-13-7 | 90% | 5g |
$1199.0 | 2023-09-18 | |
Enamine | EN300-1456956-50mg |
(2E)-3-(2,3-difluorophenyl)prop-2-enoic acid |
236746-13-7 | 95.0% | 50mg |
$19.0 | 2023-09-29 | |
Enamine | EN300-1456956-5000mg |
(2E)-3-(2,3-difluorophenyl)prop-2-enoic acid |
236746-13-7 | 95.0% | 5000mg |
$32.0 | 2023-09-29 |
(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid 関連文献
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Shaunak Chakraborty,Gautam R. Desiraju CrystEngComm 2018 20 2793
(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acidに関する追加情報
(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid: A Comprehensive Overview of Structure, Synthesis, and Applications
3-(2,3-Difluorophenyl)-2-propenoic Acid, also known by its IUPAC name (2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid, is a fluorinated organic compound with a unique conjugated enolic structure. This compound belongs to the class of alpha,beta-unsaturated carboxylic acids, characterized by a double bond between the alpha and beta carbon atoms adjacent to the carboxylic acid group. The presence of two fluorine atoms in the para- and meta-positions of the phenyl ring significantly influences its physicochemical properties and reactivity. Recent studies have highlighted its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its enhanced stability and bioavailability.
The molecular structure of (2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid features a conjugated system that facilitates π-electron delocalization across the double bond and aromatic ring. This structural characteristic contributes to its distinct spectroscopic properties, including characteristic absorption bands in UV-Vis and IR spectroscopy. The E-isomer configuration, where the substituents on either side of the double bond are positioned trans to each other, is critical for maintaining optimal steric and electronic interactions within the molecule. Computational studies using DFT (Density Functional Theory) have further elucidated the electronic distribution patterns that govern its reactivity in various synthetic transformations.
Synthesis of (2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid typically involves multistep processes starting from substituted aromatic precursors. A common approach employs Knoevenagel condensation, where a fluorinated benzaldehyde derivative reacts with malonic ester under basic conditions to form an α,β-unsaturated ester intermediate. Subsequent hydrolysis under acidic or enzymatic conditions yields the target carboxylic acid. Recent advancements in catalytic asymmetric synthesis have enabled more efficient production routes with improved stereoselectivity for the E-isomer configuration. These methodologies align with green chemistry principles by minimizing waste generation and energy consumption.
The unique combination of fluorination and conjugated unsaturation in (2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid endows it with valuable biological properties. Preclinical studies have demonstrated its potential as a scaffold for developing anti-inflammatory agents through modulation of COX (cyclooxygenase) enzyme activity. The fluorinated phenyl group enhances lipophilicity while maintaining appropriate water solubility—a critical balance for drug candidates targeting transmembrane receptors or transporters. Additionally, its structural similarity to natural products like mevalonic acid derivatives has sparked interest in exploring applications within cholesterol-lowering drug development.
In industrial applications, this compound serves as a key building block for synthesizing complex molecules such as nonsteroidal anti-inflammatory drugs (NSAIDs) and herbicides. The presence of both electron-withdrawing fluorine atoms and electron-donating aromatic systems creates unique reactivity profiles suitable for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations enable rapid access to structurally diverse derivatives through modular synthetic strategies—a concept central to modern combinatorial chemistry approaches.
Analytical characterization techniques play crucial roles in studying (2E)-(R,S)-(S)-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers。
236746-13-7 ((2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid) 関連製品
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